1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 923795-10-2) is a fluorinated N-aryl pyrrole-3-carbaldehyde building block featuring a 3,5-difluorophenyl substituent on the pyrrole nitrogen and 2,5-dimethyl substitution on the pyrrole ring. This compound belongs to the class of substituted pyrrole aldehydes widely employed in medicinal chemistry for the synthesis of bioactive molecules and in materials science for the construction of functional organic materials.

Molecular Formula C13H11F2NO
Molecular Weight 235.23 g/mol
Cat. No. B15253307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Molecular FormulaC13H11F2NO
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC(=CC(=C2)F)F)C)C=O
InChIInChI=1S/C13H11F2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3
InChIKeyCDRDRAQTTAOYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Differentiated Fluorinated Pyrrole Aldehyde Building Block for Medicinal Chemistry and Material Science Procurement


1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 923795-10-2) is a fluorinated N-aryl pyrrole-3-carbaldehyde building block featuring a 3,5-difluorophenyl substituent on the pyrrole nitrogen and 2,5-dimethyl substitution on the pyrrole ring [1]. This compound belongs to the class of substituted pyrrole aldehydes widely employed in medicinal chemistry for the synthesis of bioactive molecules and in materials science for the construction of functional organic materials . The presence of two fluorine atoms at the meta positions of the N-phenyl ring imparts distinctive physicochemical properties—including modulated lipophilicity, altered electronic character of the aldehyde group, and unique solid-state behavior—that differentiate it from mono-fluorinated, regioisomeric difluorinated, and non-fluorinated N-aryl pyrrole-3-carbaldehyde analogs.

Why 1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Cannot Be Generically Substituted by Other N-Aryl Pyrrole-3-carbaldehydes


N-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes form a structurally related family, yet the identity and position of substituents on the N-phenyl ring profoundly alter their physicochemical and electronic properties. The 3,5-difluorophenyl substitution pattern in the target compound creates a unique combination of lipophilicity (LogP ~3.18), topological polar surface area (TPSA 22 Ų), and solid-state characteristics (melting point ~99.5 °C) that diverge significantly from mono-fluoro (e.g., 3-fluoro or 4-fluoro analogs), regioisomeric difluoro (e.g., 2,4-difluoro), and non-fluorinated analogs [1]. These differences directly impact compound solubility, membrane permeability, metabolic stability, and reactivity in downstream synthetic transformations. Consequently, procurement of a close analog without systematic head-to-head verification of the required property risks project delays, irreproducible synthetic outcomes, and wasted resources.

Quantitative Evidence Guide: 1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde vs. Closest Analogs


Elevated Lipophilicity (LogP) Compared to Unsubstituted and Mono-Fluorinated Pyrrole-3-carbaldehyde Analogs

The target compound exhibits a LogP of 3.18 (Predicted) , significantly higher than the LogP of 1.44 for the unsubstituted parent 2,5-dimethyl-1H-pyrrole-3-carbaldehyde and the LogP of approximately 1.98 for the 1-(3-hydroxyphenyl) analog [1]. This elevated lipophilicity is conferred by the 3,5-difluorophenyl motif and is expected to enhance passive membrane permeability and blood-brain barrier penetration potential.

Lipophilicity Drug-likeness Membrane permeability

Reduced Topological Polar Surface Area (TPSA) Relative to Unsubstituted and Polar-Substituted Pyrrole-3-carbaldehyde Analogs

The target compound possesses a TPSA of 22 Ų , which is substantially lower than the TPSA of 32.86 Ų for the unsubstituted parent 2,5-dimethyl-1H-pyrrole-3-carbaldehyde . TPSA values below 60–70 Ų are associated with good oral bioavailability and below 90 Ų with favorable CNS penetration. The 3,5-difluorophenyl group reduces the TPSA by masking polar surface area, potentially improving passive diffusion across biological membranes.

TPSA CNS drug design Passive permeability

Significantly Lower Melting Point and Higher Density vs. Unsubstituted and Mono-Fluorinated Analogs

The target compound exhibits a predicted melting point of 99.46 °C and density of ~1.2 g/cm³ at 20 °C [1], in contrast to the unsubstituted parent 2,5-dimethyl-1H-pyrrole-3-carbaldehyde which melts at 144–145 °C with a density of 1.06–1.10 g/cm³ . The mono-fluoro analog 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde shows a density of 1.11 g/cm³ . The lower melting point of the target compound may indicate better solubility in organic solvents and easier handling during synthetic manipulation, while the higher density reflects more efficient crystal packing.

Solid-state properties Solubility Crystallinity

Distinct Electronic Effects of the 3,5-Difluorophenyl Substituent on Aldehyde Reactivity vs. Other Fluorinated Regioisomers

The 3,5-difluoro substitution pattern imparts a unique electronic environment to the pyrrole-3-carbaldehyde core. Fluorine atoms at the meta positions withdraw electron density inductively while donating by resonance, creating a net electron-withdrawing effect (σₘ = 0.34 per fluorine) that differs from para-fluoro substitution (σₚ = 0.06) or ortho-fluoro substitution (σₒ = with additional steric effects). The 3,5-difluorophenyl group thus modulates the electrophilicity of the aldehyde carbon differently than the 2,4-difluorophenyl regioisomer (CAS 125126-73-0), which places one fluorine ortho to the pyrrole attachment point and introduces steric hindrance around the aldehyde [1]. This differential electronic tuning is critical for reactions where aldehyde reactivity must be precisely controlled.

Electronic effects Aldehyde reactivity Hammett substituent constants

Improved In Silico Drug-Likeness Profile vs. Heavier Halo-Substituted Analogs (e.g., Bromo and Chloro)

The target compound (MW 235.23, C₁₃H₁₁F₂NO) [1] occupies a more favorable drug-likeness space than its heavier halogen-substituted analogs. The 1-(3-bromophenyl) analog has a molecular weight of 278.14 (C₁₃H₁₂BrNO) , and the 1-(4-chlorophenyl) analog has a molecular weight of 233.69 (C₁₃H₁₂ClNO) . While the chloro analog is nearly isosteric, fluorine substitution provides the advantage of stronger metabolic stability via C-F bond inertness to oxidative metabolism (class-level inference for fluorinated vs. chlorinated aromatics) [2]. The bromo analog carries the additional liability of higher molecular weight and potential for photochemical instability.

Drug-likeness Molecular weight Lipophilicity balance

Absence of a Free Phenolic -OH as a Differentiator from 1-(3-Hydroxyphenyl) and Other Protic-Substituted Analogs

The target compound carries zero hydrogen-bond donor (HBD) groups (H_Donors = 0) . In contrast, analogs bearing hydroxyl, amino, or carboxyl substituents on the N-phenyl ring introduce HBD functionality that can interfere with aldehyde-selective transformations such as reductive amination, Grignard additions, and Wittig olefinations that require anhydrous or non-protic conditions. For example, the 1-(3-hydroxyphenyl) analog (LogP = 1.98, H_Donors = 1) limits chemoselective aldehyde reactivity due to competing nucleophilicity of the phenolic -OH [1]. The 3,5-difluorophenyl motif eliminates this complication while retaining high lipophilicity.

Hydrogen bonding potential Aldehyde chemoselectivity Synthetic versatility

Best Research and Industrial Application Scenarios for 1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde


Medicinal Chemistry: CNS-Penetrant Lead Optimization Programs Requiring High Lipophilicity and Low TPSA

The compound's elevated LogP (3.18) and reduced TPSA (22 Ų) position it as an advantageous building block for central nervous system (CNS) drug discovery programs. When designing brain-penetrant candidates, medicinal chemists routinely apply TPSA < 90 Ų and LogP 1–4 as filters. The target compound's TPSA of 22 Ų is 30% lower than that of the unsubstituted parent pyrrole aldehyde, suggesting superior passive brain permeability potential. The 3,5-difluorophenyl motif additionally offers metabolic stability benefits via the strength of the C-F bond, as established in the fluorinated drug design literature [1]. Procurement of this specific building block—rather than the more polar or non-fluorinated alternatives—is warranted when CNS exposure is a key project objective.

Library Synthesis and Diversity-Oriented Synthesis: Aldehyde Handle with Maximal Chemoselectivity

The compound's zero hydrogen-bond donor count (H_Donors = 0) ensures that the aldehyde group remains the sole reactive electrophilic site . This is critical for diversity-oriented synthesis (DOS) and parallel library construction where the aldehyde serves as a linchpin for condensations, reductive aminations, or multicomponent reactions. Analogs bearing protic substituents (e.g., -OH, -NH₂) introduce competing nucleophilic sites that complicate library purification and reduce yields. For procurement officers and medicinal chemistry team leaders, selecting the 3,5-difluorophenyl variant over protic-substituted analogs eliminates the need for orthogonal protecting group strategies, directly reducing the number of synthetic steps and associated costs per library member [1].

Materials Science: Organic Electronic Materials and Fluorescent Probes with Tuned Electronic Properties

The 3,5-difluorophenyl group's strong electron-withdrawing character (Σσₘ ≈ 0.68) modulates the electronic structure of the pyrrole-3-carbaldehyde core differently than other N-aryl substitution patterns . This electronic tuning is exploited in the design of organic semiconductors, fluorescent sensors, and nonlinear optical materials where the HOMO-LUMO gap and intramolecular charge-transfer character must be precisely controlled. The target compound's predicted higher density (~1.2 g/cm³) and lower melting point (~99.5 °C) [1] may facilitate vacuum sublimation or solution processing for thin-film device fabrication. Researchers selecting this building block for materials applications benefit from the unique combination of electronic withdrawal without the steric congestion associated with ortho-fluorinated regioisomers.

Agrochemical Discovery: Fluorinated Pyrrole Scaffolds for Enhanced Environmental Stability

Fluorinated heterocycles are prevalent in modern agrochemicals due to the enhanced metabolic and environmental stability conferred by C-F bonds. The target compound's molecular weight (235.23) lies within the optimal range for crop protection agents, and the 3,5-difluorophenyl motif provides balanced lipophilicity without the excessive molecular weight penalty of brominated analogs (ΔMW = -42.91 vs. 3-bromophenyl analog). For agrochemical discovery teams, the compound serves as a versatile intermediate for constructing pyrrole-based fungicides, herbicides, or insecticides where the aldehyde handle can be elaborated into oximes, hydrazones, or heterocyclic fused systems [1]. The absence of protic substituents ensures compatibility with diverse agrochemical formulation requirements.

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